N,N-dimethylpyridin-4-amine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylpyridin-4-amine;perchloric acid: is a compound that combines N,N-dimethylpyridin-4-amine, a derivative of pyridine, with perchloric acid. N,N-dimethylpyridin-4-amine is a crystalline reagent known for its non-volatile nature and extensive use as a catalyst in organic synthesis . Perchloric acid is a strong acid commonly used in chemical reactions due to its high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethylpyridin-4-amine can be synthesized through a two-step procedure from pyridine. The first step involves the oxidation of pyridine to form the 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to yield N,N-dimethylpyridin-4-amine .
Industrial Production Methods: In industrial settings, the synthesis of N,N-dimethylpyridin-4-amine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction with perchloric acid typically involves careful handling due to the acid’s strong oxidizing properties .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.
Substitution: It participates in substitution reactions, such as the formation of indoles via Fischer indole synthesis.
Oxidation: It can be selectively oxidized using reagents like benzyl bromide.
Common Reagents and Conditions:
Esterification: Acetic anhydride is commonly used in esterification reactions with N,N-dimethylpyridin-4-amine.
Substitution: Aryl hydrazine and ketones are used in Fischer indole synthesis.
Oxidation: Benzyl bromide is used for selective oxidation.
Major Products:
Esterification: Esters are formed as major products.
Substitution: Indoles are produced in Fischer indole synthesis.
Oxidation: Oxidized derivatives of N,N-dimethylpyridin-4-amine.
Scientific Research Applications
Chemistry: N,N-dimethylpyridin-4-amine is extensively used as a catalyst in organic synthesis, particularly in coupling reactions such as esterification and amide formation .
Biology: In biological research, it is used to protect functional groups like TBS and Boc during synthesis .
Medicine: The compound’s derivatives are explored for potential therapeutic applications due to their unique chemical properties .
Industry: In industrial applications, N,N-dimethylpyridin-4-amine is used in the production of various chemicals and materials, leveraging its catalytic properties .
Mechanism of Action
Catalytic Mechanism: N,N-dimethylpyridin-4-amine acts as a nucleophilic catalyst by forming an ion pair with acetic anhydride in esterification reactions. This ion pair facilitates the addition of alcohol to the acetylpyridinium ion, leading to the formation of esters .
Molecular Targets and Pathways: The compound targets specific functional groups in organic molecules, enabling efficient catalysis and transformation of substrates .
Comparison with Similar Compounds
4-aminopyridine: A structural analogue used in similar catalytic applications.
4-cyanopyridine: Another pyridine derivative with distinct reactivity.
4-carboxypyridine: Used in selective oxidation reactions.
Uniqueness: N,N-dimethylpyridin-4-amine stands out due to its higher basicity compared to pyridine, making it a more effective nucleophilic catalyst . Its non-volatile nature and crystalline form also contribute to its stability and ease of handling in various reactions .
Properties
CAS No. |
137958-44-2 |
---|---|
Molecular Formula |
C7H11ClN2O4 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
N,N-dimethylpyridin-4-amine;perchloric acid |
InChI |
InChI=1S/C7H10N2.ClHO4/c1-9(2)7-3-5-8-6-4-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5) |
InChI Key |
NWMISZZAGRNNKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=NC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.